3-(Bromomethyl)oxolan-3-ol
Description
Significance of Functionalized Oxolane and Tetrahydrofuran (B95107) Scaffolds in Organic Synthesis
Functionalized oxolane, also known as tetrahydrofuran (THF), scaffolds are of paramount importance in organic synthesis. The tetrahydrofuran ring, a five-membered cyclic ether, is a structural motif present in a wide array of natural products and biologically active molecules. researchgate.net Its prevalence has driven extensive research into methods for its synthesis and functionalization. organic-chemistry.org
In medicinal chemistry, these scaffolds are valuable as they can enhance a molecule's hydrophilicity and metabolic stability. researchgate.net The incorporation of a THF ring can significantly influence the pharmacokinetic properties of a drug. sci-hub.se For instance, the tetrahydrofuran ring has been identified as a potent ligand in the design of HIV protease inhibitors. nih.gov The ability to introduce various functional groups onto the oxolane ring allows for the creation of diverse chemical libraries, which are instrumental in drug discovery programs. nih.gov The stereochemistry of substituents on the tetrahydrofuran ring is often crucial for biological activity, highlighting the need for stereocontrolled synthetic methods. ontosight.ai
The Role of Halogenated Alcohols in Heterocyclic Chemistry
Halogenated alcohols, particularly halohydrins where a halogen and a hydroxyl group are attached to adjacent carbon atoms, are highly versatile intermediates in heterocyclic chemistry. wikipedia.orgfiveable.me The presence of both a reactive halogen and a hydroxyl group allows for a variety of subsequent chemical transformations. fiveable.mealevelchemistryhelp.co.uk
One of the most significant reactions of halohydrins is their intramolecular SN2 reaction in the presence of a base to form epoxides. wikipedia.org This transformation is a cornerstone of synthetic organic chemistry and is utilized in the industrial production of compounds like propylene (B89431) oxide. wikipedia.org The reactivity of halogenated alcohols also extends to their use in the synthesis of more complex heterocyclic systems through various cyclization reactions. mdpi.com The electrophilic nature of the halogen can activate adjacent carbon atoms, facilitating nucleophilic attack and ring formation. mdpi.com This reactivity makes them valuable precursors for a wide range of heterocyclic compounds. msu.edu
Structural Features and Inherent Reactivity Modalities of 3-(Bromomethyl)oxolan-3-ol (B6160536)
This compound is an organic compound featuring a five-membered oxolane ring. evitachem.com Key structural characteristics include a hydroxyl group and a bromomethyl substituent attached to the same carbon atom (C3). evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol |
| Boiling Point | 242 °C |
| Density | 1.598 g/cm³ |
| pKa (predicted) | ~14.58 |
Data sourced from EvitaChem evitachem.com
The inherent reactivity of this compound is dictated by its functional groups. The bromomethyl group is highly reactive towards nucleophilic substitution, allowing for the introduction of various functionalities such as amines, thiols, and alkoxides. evitachem.com The hydroxyl group can undergo oxidation to form carbonyl compounds or can be used for esterification and etherification reactions. evitachem.com Furthermore, the bromomethyl group can be reduced to a methyl group. evitachem.com The proximity of the hydroxyl and bromomethyl groups can also lead to intramolecular reactions, potentially forming an oxetane (B1205548) ring, a four-membered cyclic ether. nih.gov This dual functionality makes this compound a versatile intermediate in organic synthesis. evitachem.com
Overview of Research Trajectories for Related Halogenated Tetrahydrofuran Derivatives
Research into halogenated tetrahydrofuran derivatives is a vibrant area of organic chemistry, with several key trajectories. A significant focus is on the synthesis of these compounds, often through the halogen-induced cyclization of unsaturated alcohols. mdpi.comresearchgate.net For example, L-proline has been used to catalyze the intramolecular cyclization of 5-hydroxypentene to yield β-halogenated tetrahydrofurans. researchgate.net
Another major research avenue is the exploration of their synthetic utility. Halogenated tetrahydrofurans serve as precursors to a variety of other functionalized tetrahydrofurans through nucleophilic substitution of the halogen. researchgate.netacs.org They are also key intermediates in the total synthesis of complex natural products, particularly those isolated from marine organisms like the red algae of the genus Laurencia. acs.org
Furthermore, there is considerable interest in the biological activity of halogenated tetrahydrofuran derivatives. Many natural products containing this motif exhibit interesting pharmacological properties. ontosight.ainih.gov This has spurred the development of synthetic methodologies to access these molecules and their analogs for biological evaluation. acs.org The influence of the halogen atom on the conformational preferences and reactivity of the tetrahydrofuran ring is also a subject of ongoing computational and experimental studies. researchgate.netacs.org
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Propylene oxide |
| Tetrahydrofuran (THF) |
| Oxetane |
| L-proline |
Structure
3D Structure
Properties
Molecular Formula |
C5H9BrO2 |
|---|---|
Molecular Weight |
181.03 g/mol |
IUPAC Name |
3-(bromomethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H9BrO2/c6-3-5(7)1-2-8-4-5/h7H,1-4H2 |
InChI Key |
BEJBPEURGOAIPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CBr)O |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 3 Bromomethyl Oxolan 3 Ol
Nucleophilic Substitution Reactions at the Bromomethyl Center
The bromomethyl group in 3-(bromomethyl)oxolan-3-ol (B6160536) serves as an electrophilic center, susceptible to attack by nucleophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, primarily through an SN2 mechanism. The reactivity of this center can be harnessed for both intramolecular and intermolecular transformations.
Intramolecular Cyclization Pathways: Formation of Fused or Bridged Systems
The proximate positioning of the tertiary hydroxyl group and the bromomethyl group allows for intramolecular nucleophilic substitution. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which then acts as an internal nucleophile. This nucleophile can attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion and leading to the formation of a new cyclic ether.
This intramolecular cyclization results in the formation of a spirocyclic system, specifically 1,5-dioxaspiro[2.4]heptane. The reaction proceeds via a backside attack mechanism, characteristic of SN2 reactions, where the alkoxide attacks the carbon atom from the side opposite to the bromine atom. This process is often favored entropically due to the formation of a stable, five-membered oxetane (B1205548) ring fused in a spiro arrangement to the existing tetrahydrofuran (B95107) ring. The formation of such oxa-spirocycles is a known strategy in the synthesis of complex heterocyclic compounds. nih.gov
The general mechanism for this transformation is outlined below:
Deprotonation: A base removes the proton from the tertiary hydroxyl group to form a reactive alkoxide intermediate.
Intramolecular Attack: The newly formed alkoxide attacks the adjacent carbon bearing the bromine atom.
Ring Closure: The bromide ion is expelled as a leaving group, resulting in the formation of the spirocyclic ether.
The feasibility of this reaction is analogous to other intramolecular ether formations from halohydrins. The rate of cyclization is dependent on factors such as the choice of base, solvent, and temperature.
Table 1: Plausible Intramolecular Cyclization of this compound
| Reactant | Reagent/Conditions | Product | Reaction Type |
|---|
Intermolecular Functionalization Strategies
The bromomethyl group is also a key site for intermolecular reactions, allowing for the introduction of a wide variety of functional groups. These reactions typically follow an SN2 pathway, where an external nucleophile displaces the bromide. The presence of the bulky tertiary alcohol group on the same carbon may exert some steric hindrance, potentially slowing the reaction rate compared to a simpler primary alkyl bromide like 3-(bromomethyl)tetrahydrofuran. stenutz.eusigmaaldrich.com
Common nucleophiles that can be employed for the functionalization of the bromomethyl center include:
Amines: Primary and secondary amines can react to form the corresponding secondary and tertiary amines, respectively.
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine.
Cyanides: Cyanide ions (e.g., from NaCN or KCN) can be used to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Thiolates: Thiolates can displace the bromide to form thioethers.
Alkoxides and Phenoxides: These nucleophiles can be used to synthesize ethers via the Williamson ether synthesis.
The choice of solvent and reaction conditions is crucial to optimize the yield and minimize potential side reactions, such as elimination or reactions involving the hydroxyl group.
Table 2: Examples of Intermolecular Functionalization Reactions
| Nucleophile (Nu-) | Reagent | Product Structure | Product Name |
|---|---|---|---|
| Azide (N3-) | NaN3 | 3-(Azidomethyl)oxolan-3-ol | |
| Cyanide (CN-) | KCN | 2-(3-Hydroxyoxolan-3-yl)acetonitrile | |
| Amine (R2NH) | Diethylamine | 3-((Diethylamino)methyl)oxolan-3-ol |
Transformations Involving the Hydroxyl Group
The tertiary hydroxyl group of this compound is another key site for chemical modification. While tertiary alcohols are generally less reactive than primary or secondary alcohols due to steric hindrance, they can undergo a range of transformations under specific conditions.
Oxidation and Reduction Pathways
Oxidation: Tertiary alcohols are resistant to oxidation under conditions that typically oxidize primary and secondary alcohols (e.g., PCC, Swern oxidation, DMP). This is because they lack a hydrogen atom on the carbinol carbon. Therefore, oxidation of this compound at the hydroxyl group would require harsh conditions involving C-C bond cleavage, which are generally not synthetically useful. For instance, strong oxidizing agents under forcing conditions could lead to the decomposition of the ring structure. However, the related compound, 3-hydroxytetrahydrofuran (B147095) (a secondary alcohol), can be readily oxidized to tetrahydrofuran-3-one using reagents like trichloroisocyanuric acid in the presence of TEMPO. google.com This highlights the distinct reactivity of the tertiary alcohol in the title compound.
Reduction: The term "reduction" is not typically applied to a tertiary alcohol itself. However, the bromomethyl group can be reduced. Catalytic hydrogenation (e.g., using H2 with a Pd/C catalyst) or treatment with hydride reagents like lithium aluminum hydride (LiAlH4) could potentially reduce the C-Br bond to a C-H bond, yielding 3-methyl-oxolan-3-ol. Care must be taken as some hydride reagents could also react with other functional groups or lead to ring opening.
Esterification and Etherification Reactions
Esterification: The direct esterification of tertiary alcohols like this compound via the Fischer esterification method (reaction with a carboxylic acid under acidic catalysis) is generally inefficient. rug.nl This is due to significant steric hindrance around the hydroxyl group and the propensity for the tertiary carbocation intermediate to undergo elimination (dehydration).
More effective methods for esterifying tertiary alcohols involve the use of more reactive acylating agents. For example, the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) can lead to the formation of the corresponding ester. The base serves to neutralize the HCl or carboxylic acid byproduct and to catalyze the reaction.
Etherification: Similar to esterification, the formation of ethers from tertiary alcohols using the Williamson ether synthesis (deprotonation followed by reaction with an alkyl halide) is often unsuccessful. The strongly basic conditions and the steric bulk of the tertiary alkoxide favor elimination (E2) of the alkyl halide rather than substitution (SN2). organic-chemistry.org Alternative methods, such as reaction with an alkyl triflate under specific conditions, might provide a pathway to tertiary ethers, but these reactions remain challenging.
Table 3: Plausible Acylation of the Tertiary Hydroxyl Group
| Acylating Agent | Base/Catalyst | Product Name |
|---|---|---|
| Acetyl Chloride | Pyridine | 3-(Bromomethyl)oxolan-3-yl acetate |
| Acetic Anhydride | DMAP (cat.), Triethylamine | 3-(Bromomethyl)oxolan-3-yl acetate |
Dehydration and Olefin Formation Pathways
The tertiary alcohol in this compound can undergo dehydration under acidic conditions to form an alkene. This reaction typically proceeds through an E1 elimination mechanism. The process involves the following steps:
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).
Formation of a Carbocation: The protonated alcohol departs as a water molecule, generating a tertiary carbocation intermediate at the C3 position of the oxolane ring.
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.
Two primary alkene products are possible from this dehydration, depending on which adjacent proton is removed:
Endocyclic Olefin: Removal of a proton from the C2 or C4 position of the ring would result in the formation of 3-(bromomethyl)-2,3-dihydrofuran .
Exocyclic Olefin: Removal of a proton from the bromomethyl group's carbon would yield 3-(bromomethylene)oxolane .
The regioselectivity of the elimination is governed by the stability of the resulting alkene (Zaitsev's rule) and steric factors. The formation of the endocyclic alkene is often thermodynamically favored if it leads to a more substituted double bond. However, the formation of the exocyclic product can also occur, and the product ratio may be influenced by the specific acid catalyst and reaction conditions used.
Ring-Opening Reactions of the Oxolane Core
The oxolane (tetrahydrofuran) ring in this compound is a relatively stable cyclic ether. However, under specific conditions, it can undergo ring-opening reactions through various mechanisms. The presence of a tertiary alcohol and a bromomethyl group at the C3 position significantly influences the regioselectivity and pathways of these reactions.
Acid-Catalyzed Ring Opening Mechanisms
The cleavage of ethers, including cyclic ethers like oxolane, is most commonly achieved in the presence of strong acids. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen atom, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comunacademy.com For this compound, this initial step forms a protonated oxonium ion.
The subsequent step involves a nucleophilic attack by a counter-ion (e.g., a halide from HBr or HI) on one of the α-carbons of the ether. The mechanistic pathway, either SN1 or SN2, is determined by the structure of the ether. libretexts.org
SN2 Pathway : In a typical SN2 reaction, the nucleophile attacks the less sterically hindered α-carbon. libretexts.org In the case of the protonated oxolane ring, the nucleophile would attack either C2 or C5.
SN1 Pathway : Ethers with tertiary alkyl groups can undergo cleavage via an SN1 mechanism, which involves the formation of a stable carbocation intermediate. libretexts.org
The reaction of a protonated epoxide, a strained three-membered ring ether, with a nucleophile proceeds via a hybrid SN1/SN2 mechanism where the nucleophile attacks the more substituted carbon. libretexts.orgmasterorganicchemistry.com This is because the transition state has significant SN1 character, with a partial positive charge building up on the carbon atom that can best support it. Although the oxolane ring is less strained than an epoxide, the principles of charge stabilization still apply. The protonated this compound could favor a transition state with carbocationic character at the more substituted C2 or C5 positions if substituents were present, or proceed via a standard SN2 cleavage.
The general mechanism for the acid-catalyzed ring-opening of a cyclic ether like tetrahydrofuran (THF) with a strong acid such as HI is a two-step process:
Protonation of the ether oxygen.
Nucleophilic attack by the iodide ion on an adjacent carbon, breaking the C-O bond. masterorganicchemistry.com
This process results in the formation of a halo-alcohol, which can be further converted to a dihalide if excess acid is used. libretexts.org
Nucleophile-Induced Ring Opening Processes
Ring-opening of the stable tetrahydrofuran ring without acid catalysis is challenging and generally requires activation. researchgate.net Frustrated Lewis Pairs (FLPs) have been shown to activate and open the THF ring. nih.gov The reaction of THF with an N-heterocyclic carbene-boryl trifluoromethanesulfonate (B1224126) in the presence of certain nucleophiles also results in ring opening. rsc.org
For this compound, a nucleophile could potentially attack the electrophilic carbon of the bromomethyl group in a standard SN2 substitution reaction, leaving the oxolane ring intact. However, ring-opening could be induced under specific conditions. Theoretical studies on five-membered heterocyclic diones show that nucleophilic attack can lead to ring fission. acs.org While this compound is not a dione, this suggests that appropriately positioned functional groups can facilitate ring-opening.
One potential pathway for nucleophile-induced ring opening could involve an initial intramolecular SN2 reaction. The tertiary hydroxyl group could act as an internal nucleophile, displacing the bromide ion to form a strained spirocyclic oxonium ion. This highly reactive intermediate would then be readily attacked by an external nucleophile, leading to the opening of one of the rings.
| Reaction Type | Catalyst/Reagent | General Outcome | Plausibility for this compound |
| Acid-Catalyzed | Strong acids (HBr, HI) | Ring cleavage to form a diol or halo-alcohol. masterorganicchemistry.comlibretexts.org | High; protonation of ether oxygen followed by nucleophilic attack. |
| Nucleophile-Induced | Strong nucleophiles | Substitution at the bromomethyl group is more likely. Ring opening requires activation (e.g., by a Lewis acid). researchgate.net | Low for direct ring attack; possible via an intramolecularly formed reactive intermediate. |
| FLP-Mediated | Frustrated Lewis Pairs | Activation and cleavage of the C-O bond. nih.gov | Possible, as it is a general method for THF ring opening. |
C-O Bond Cleavage Mechanistic Investigations
The cleavage of the C-O bond in ethers under acidic conditions is a fundamental reaction in organic chemistry. unacademy.com The process is highly dependent on the reaction conditions and the structure of the ether. unacademy.com
The mechanism involves:
Protonation : The ether oxygen is protonated by a strong acid, making it a better leaving group. masterorganicchemistry.com This is a rapid and reversible step.
Cleavage : The C-O bond is broken either through an SN1 or SN2 mechanism.
SN2 Mechanism : A halide ion attacks the protonated ether at the less hindered carbon atom, displacing an alcohol molecule. This is common for ethers with primary or secondary alkyl groups. libretexts.org
SN1 Mechanism : For ethers that can form a stable carbocation (e.g., those with a tertiary, allylic, or benzylic group), the protonated ether dissociates to form an alcohol and a carbocation. The carbocation is then captured by the nucleophile. libretexts.org
In the context of this compound, the carbons of the oxolane ring (C2 and C5) are secondary. Therefore, under forcing conditions with excess strong acid, the cleavage is expected to proceed via an SN2 pathway. unacademy.com The nucleophile (e.g., Br⁻ or I⁻) would attack either C2 or C5 of the protonated oxonium ion intermediate, leading to the opening of the ring. The activation energy for C-O bond cleavage in aryl methyl ethers is notably high, suggesting that significant energy input (e.g., high temperature) would be required for dialkyl ethers as well. recercat.cat
Rearrangement Reactions and Skeletal Modifications of Halogenated Ethers
Reactions involving carbocation intermediates are often accompanied by rearrangement reactions, where a more stable carbocation is formed through a hydride or alkyl shift. masterorganicchemistry.commasterorganicchemistry.comallen.in Such rearrangements are common in SN1 and E1 reactions. masterorganicchemistry.com
If the acid-catalyzed ring-opening of this compound were to proceed through a pathway with SN1 character, a carbocation would be formed upon the departure of the protonated ether oxygen. This carbocation could potentially undergo a Wagner-Meerwein rearrangement. msu.edu For example, cleavage of the C2-O bond would generate a secondary carbocation at C2. This could then rearrange to a more stable tertiary carbocation if an appropriate alkyl or hydride shift is possible.
Skeletal editing is a modern synthetic strategy that allows for the modification of core molecular skeletons, including ring expansion or contraction. mdpi.comresearchgate.net While specific studies on this compound are not available, the principles of skeletal editing could be applied. For instance, certain reactions can cleave core bonds to provide access to value-added products. digitellinc.com The presence of the halogenated side chain provides a functional handle that could be exploited in transition-metal-catalyzed reactions designed to induce skeletal modifications.
Stereochemical Outcomes and Diastereoselectivity in Reactions
The C3 carbon atom in this compound is a stereocenter. Therefore, reactions involving this compound must consider the stereochemical outcomes.
The stereoselectivity of reactions that form substituted tetrahydrofurans is a well-studied area, often driven by the need to synthesize complex natural products. nih.gov
SN2 Reactions : These reactions proceed with an inversion of stereochemistry at the reacting center. acs.org In the case of a nucleophilic attack on the C2 or C5 carbon of the oxolane ring (an SN2-type ring-opening), this would lead to a predictable diastereomeric product with an inverted configuration at the site of attack.
SN1 Reactions : Reactions that proceed through a planar carbocation intermediate typically lead to a racemic mixture of products, as the nucleophile can attack from either face of the carbocation.
In the acid-catalyzed ring-opening of epoxides, the reaction proceeds with an inversion of configuration, characteristic of an SN2-like attack, even when the nucleophile attacks the more substituted carbon. libretexts.org This suggests that even if the ring-opening of this compound has some SN1 character, a high degree of stereochemical control, likely inversion, can be expected.
Advanced Spectroscopic and Analytical Research
Elucidation of Conformational Dynamics via Multi-Dimensional NMR Spectroscopy
The conformational landscape of the oxolane (tetrahydrofuran) ring in 3-(bromomethyl)oxolan-3-ol (B6160536) is complex due to the phenomenon of pseudorotation, where the ring rapidly interconverts between various twist and envelope conformations. Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe these dynamics.
Detailed analysis of proton-proton coupling constants (³JHH) obtained from two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can provide insights into the dihedral angles between adjacent protons on the oxolane ring. For substituted tetrahydrofurans, these coupling constants are time-averaged values reflecting the populations of the various conformers in equilibrium. The vicinal coupling constants for protons on the C4 and C5 positions would be particularly informative for determining the preferred ring pucker.
Furthermore, Nuclear Overhauser Effect (NOE) studies, through 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons. For this compound, NOE correlations between the protons of the bromomethyl group and the ring protons would help to define the orientation of the bromomethyl group relative to the oxolane ring. The presence of the bulky bromomethyl and hydroxyl groups at the C3 position is expected to significantly influence the conformational equilibrium of the ring, potentially favoring conformations that minimize steric hindrance. In related substituted furanosides, changes in the orientation of substituents have been shown to induce conformational changes in the five-membered ring. frontiersin.org
Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals. The chemical shifts of the ring carbons, particularly C2, C3, and C4, would also be sensitive to the ring conformation and the electronic effects of the substituents.
Table 1: Postulated ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Postulated ¹H Chemical Shift (ppm) | Postulated ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C2-H₂ | 3.7 - 3.9 | 65 - 70 | Protons adjacent to the ether oxygen are deshielded. |
| C3 | - | 75 - 85 | Quaternary carbon bearing an oxygen and bromine, expected to be significantly downfield. |
| C4-H₂ | 1.9 - 2.2 | 35 - 45 | Methylene (B1212753) protons on the oxolane ring. |
| C5-H₂ | 3.6 - 3.8 | 68 - 73 | Protons adjacent to the ether oxygen are deshielded. |
| CH₂Br | 3.5 - 3.7 | 40 - 50 | Protons on the carbon bearing the bromine atom. |
| OH | Variable | - | Chemical shift is concentration and solvent dependent. |
Note: These are estimated values based on typical chemical shifts for similar structural motifs.
Vibrational Spectroscopy for Hydrogen Bonding and Tautomerism Studies (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides critical information about the functional groups and intermolecular interactions present in this compound, particularly concerning the hydroxyl group and its participation in hydrogen bonding.
The most prominent feature in the FTIR spectrum of this compound is expected to be the O-H stretching vibration. In a dilute solution with a non-polar solvent, a sharp band corresponding to the "free" or non-hydrogen-bonded hydroxyl group would be observed, typically in the range of 3600-3650 cm⁻¹. However, in the condensed phase (liquid or solid), this band is expected to broaden significantly and shift to a lower frequency (typically 3200-3500 cm⁻¹) due to intermolecular hydrogen bonding (O-H···O). libretexts.orgyoutube.com The extent of this broadening and shifting provides a qualitative measure of the strength of the hydrogen-bonding network.
Another key vibration is the C-O stretching of the tertiary alcohol. For tertiary alcohols, this absorption is typically found in the range of 1100-1210 cm⁻¹. spectroscopyonline.com The spectrum would also feature a strong C-O-C stretching band characteristic of the cyclic ether, which is typically observed between 1050 and 1150 cm⁻¹. pressbooks.pub The presence of both of these strong absorptions in the fingerprint region would be a key identifier for the molecule.
Other expected vibrational modes include the C-H stretching vibrations of the methylene groups on the ring and the bromomethyl group (typically 2850-3000 cm⁻¹), and C-H bending vibrations (around 1450 cm⁻¹). The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman spectra, the C-C and C-O skeletal vibrations of the oxolane ring would be readily observable.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3200 - 3500 | Broad and strong intensity in FTIR. |
| C-H Stretch (sp³) | 2850 - 3000 | Multiple bands expected. |
| C-O Stretch (Tertiary Alcohol) | 1100 - 1210 | Strong intensity. |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong intensity. |
| C-Br Stretch | 500 - 650 | Weaker intensity. |
Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring (e.g., EIMS, HRESIMS)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRESIMS) would be used to confirm the elemental composition of the molecular ion, which would be consistent with C₅H₉BrO₂. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak, with approximately equal intensities due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Under Electron Impact Mass Spectrometry (EIMS), the molecular ion is expected to be relatively unstable and undergo several characteristic fragmentation pathways. researchgate.net Key fragmentation processes for cyclic ethers and halogenated compounds would likely include:
Alpha-cleavage: The bond between the C3 carbon and the bromomethyl group could cleave, leading to the loss of a ·CH₂Br radical. This would result in a stable oxonium ion.
Loss of HBr: Elimination of a molecule of hydrogen bromide is a common fragmentation pathway for bromoalkanes.
Ring Opening and Fragmentation: The initial ionization may occur on the ether oxygen atom, followed by cleavage of a C-C bond within the ring (a β-scission relative to the oxygen). nih.gov This can lead to a cascade of fragmentations, resulting in smaller, stable ions. For instance, the loss of an alkyl group adjacent to the ether oxygen is a common pathway for substituted tetrahydrofurans. nih.gov
Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would involve the loss of an H₂O molecule from the molecular ion.
The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure and can be used to distinguish it from isomers. EIMS and HRESIMS can also be coupled with gas or liquid chromatography to monitor the progress of reactions that synthesize or modify this compound.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 182/184 | [C₅H₉BrO₂]⁺ | Molecular Ion (M⁺) |
| 165/167 | [C₅H₈BrO]⁺ | Loss of ·OH |
| 101 | [C₅H₉O₂]⁺ | Loss of ·Br |
| 89/91 | [C₄H₆Br]⁺ | Ring fragmentation and loss of CH₂O and H |
| 83 | [C₅H₇O]⁺ | Loss of H₂O and ·Br |
Note: The m/z values are nominal masses. The presence of bromine will result in doublet peaks separated by 2 Da.
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would provide the most definitive and unambiguous determination of its three-dimensional structure. This technique would yield precise atomic coordinates, bond lengths, bond angles, and torsion angles in the solid state.
A key feature of the crystal structure would be the network of intermolecular interactions, particularly hydrogen bonds involving the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or more complex networks with neighboring molecules. The ether oxygen of the oxolane ring could also act as a hydrogen bond acceptor. nih.gov The packing of the molecules in the crystal lattice would be influenced by these hydrogen bonds as well as by weaker van der Waals interactions.
The crystallographic data would also reveal the precise conformation of the oxolane ring in the solid state. While in solution the ring is dynamic, in the crystal it will be "frozen" in a single, low-energy conformation. This solid-state conformation can then be compared with the results from theoretical calculations and solution-phase NMR studies to provide a comprehensive understanding of the molecule's conformational preferences. High-resolution X-ray crystal structures of other substituted tetrahydrofuran (B95107) derivatives have provided valuable insights into ligand-binding site interactions in biological systems. nih.govnih.govresearchgate.net
Advanced Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., Chiral HPLC for enantiomeric excess)
Advanced chromatographic techniques are indispensable for monitoring the synthesis of this compound, assessing its purity, and, crucially, determining its enantiomeric composition. Since the C3 carbon is a stereocenter, the compound can exist as a pair of enantiomers.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the benchmark method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. nih.gov The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.czchiralpedia.com For a tertiary alcohol like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based columns could be effective. phenomenex.com The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline separation of the two enantiomer peaks. chromatographyonline.com
Once a separation method is established, it can be used to:
Determine the enantiomeric excess of the product from an asymmetric synthesis.
Monitor the progress of a kinetic resolution.
Assess the chiral purity of the final product.
In addition to chiral separations, standard achiral HPLC and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS or LC-MS), are routinely used to monitor reaction progress and determine the chemical purity of this compound by separating it from starting materials, byproducts, and other impurities.
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, such as ab initio and semi-empirical methods, are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
For 3-(Bromomethyl)oxolan-3-ol (B6160536), these calculations would confirm that the central oxolane (tetrahydrofuran) ring is not planar but adopts a puckered conformation to minimize steric and torsional strain. researchgate.net Saturated five-membered rings like oxolane typically exist in two primary conformations: the "envelope," where one atom is out of the plane of the other four, and the "twist" or "half-chair," where two atoms are displaced on opposite sides of a plane formed by the other three. researchgate.net The presence of bulky substituents—a hydroxyl group and a bromomethyl group attached to the same carbon (C3)—would significantly influence the preferred conformation and the energy barrier between different puckered forms. nih.govscispace.com
Calculations would provide precise values for bond lengths, bond angles, and dihedral angles. The geometry is dictated by the hybridization of the atoms (primarily sp³ for the ring carbons and the exocyclic methylene (B1212753) carbon) and electronic effects such as hyperconjugation involving the bromine and oxygen atoms. nih.gov
Electronic structure calculations reveal the distribution of electron density. The high electronegativity of the oxygen and bromine atoms creates significant partial positive charges on the adjacent carbon atoms and a notable molecular dipole moment. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity.
Table 1: Predicted Molecular Geometry Parameters for this compound This table presents typical, illustrative values based on general principles and data for similar structural motifs, as specific published computational data for this molecule is unavailable.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C-O (ether) | ~1.43 Å |
| C-C (ring) | ~1.54 Å | |
| C-O (alcohol) | ~1.42 Å | |
| C-Br | ~1.94 Å | |
| Bond Angle | C-O-C (ether) | ~109° |
| O-C-C (ring) | ~108° | |
| C-C(3)-C | ~102° | |
| Br-C-C(3) | ~110° |
Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping
Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. wikipedia.org It posits that reactants must pass through a high-energy intermediate state, the "transition state," on their way to becoming products. johnhogan.infolibretexts.org Computational methods can map the potential energy surface (PES) for a reaction, which illustrates the energy of the system as a function of the geometric coordinates of the atoms. The transition state is identified as a saddle point on this surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. wikipedia.orglibretexts.org
For this compound, a potential intramolecular reaction is the cyclization to form a spirocyclic oxetane (B1205548) via nucleophilic attack of the hydroxyl oxygen on the bromomethyl carbon, displacing the bromide ion. Computational mapping of the PES for this S(_N)2 reaction would reveal the precise geometry of the transition state and the height of the activation energy barrier (ΔG‡). wikipedia.orgnih.gov This information is crucial for predicting the reaction rate and understanding how factors like solvent or temperature might influence it.
Prediction of Reactivity and Selectivity using Density Functional Theory (DFT) Methods
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. nih.gov DFT can predict where a molecule is most likely to react. Key indicators of reactivity derived from DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For this compound, the HOMO would likely be localized on the non-bonding orbitals of the oxygen and bromine atoms, indicating these are sites for electrophilic attack. The LUMO would be associated with the antibonding σ* orbital of the C-Br bond, making this the primary site for nucleophilic attack. mdpi.com
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (red) around the hydroxyl and ether oxygens, indicating regions susceptible to electrophiles. Positive potential (blue) would be found around the hydroxyl hydrogen and the carbon attached to the bromine, highlighting sites for nucleophilic interaction.
Fukui Functions: These functions provide a more quantitative measure of the change in electron density when an electron is added or removed, allowing for a precise prediction of the most electrophilic and nucleophilic sites in the molecule.
These DFT-derived properties are invaluable for predicting how this compound will behave in different chemical environments and for explaining observed regioselectivity and stereoselectivity in its reactions. nih.govrsc.org
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, providing a virtual movie of molecular behavior. researchgate.net
For this compound, MD simulations would be particularly useful for:
Exploring the Conformational Landscape: MD can simulate the dynamic interconversion between the envelope and twist puckers of the oxolane ring and the rotation around the C-C and C-O single bonds of the substituents. nih.govosi.lv This provides a picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.
Analyzing Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, or tetrahydrofuran), MD can reveal how the solvent organizes around the solute. researchgate.netfrontiersin.org It would show the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and ether oxygen with protic solvent molecules. osti.gov These solvent interactions can significantly influence the molecule's preferred conformation and its reaction pathways. frontiersin.org
In Silico Design of Novel Derivatized Compounds and Scaffolds
In silico (computational) methods are integral to modern drug discovery and materials science for designing new molecules with desired properties. researchgate.netnih.govnih.gov The this compound structure can serve as a versatile scaffold for the design of new compounds.
Using this scaffold, medicinal chemists can computationally generate virtual libraries of derivatives by modifying its functional groups. For instance, the bromide could be replaced with other leaving groups or functional moieties, and the hydroxyl group could be esterified or etherified. Computational tools like pharmacophore modeling can be used to design these derivatives to fit the active site of a biological target. nih.govnih.govmdpi.com A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. pharmacophorejournal.com By designing derivatives of this compound that match a specific pharmacophore, researchers can prioritize the synthesis of compounds with a higher probability of being active, saving significant time and resources.
Applications in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The enantiopure forms of 3-(Bromomethyl)oxolan-3-ol (B6160536) are valuable chiral building blocks, leveraging the stereocenter at the C3 position of the oxolane ring. The tetrahydrofuran (B95107) (THF) motif is a prevalent structural feature in numerous biologically active compounds and natural products. The stereoselective synthesis of substituted tetrahydrofurans is a key strategy in the development of novel pharmaceuticals. rpi.edunih.govnih.gov Chiral pool synthesis, which utilizes readily available enantiopure natural products, is a common approach to access such structures. nih.govwikipedia.orgnih.govresearchgate.net While direct examples of the use of this compound in asymmetric synthesis are not extensively documented in readily available literature, its structural similarity to other chiral 3-hydroxytetrahydrofuran (B147095) derivatives suggests its potential utility. researchgate.net These derivatives are known intermediates in the synthesis of important antiviral drugs, including those used in HIV therapy. researchgate.netnih.govmdpi.com
The presence of both a nucleophilic hydroxyl group and an electrophilic bromomethyl group allows for sequential and stereocontrolled modifications. For instance, the hydroxyl group can be protected, followed by nucleophilic substitution of the bromide. Alternatively, the hydroxyl group can be used to direct stereoselective reactions on the oxolane ring or the bromomethyl group can be transformed into other functional groups, setting the stage for subsequent asymmetric transformations. The inherent chirality of the starting material can thus be transferred to more complex target molecules, reducing the need for chiral auxiliaries or catalysts in later steps.
Precursor for Complex Heterocyclic Systems and Natural Product Synthesis
The oxolane ring of this compound serves as a foundational scaffold for the synthesis of more complex heterocyclic systems. The bifunctional nature of the molecule allows for intramolecular cyclization reactions to form bicyclic or spirocyclic systems. For example, activation of the hydroxyl group and subsequent intramolecular displacement of the bromide by a nucleophile introduced at another position could lead to the formation of oxabicycles. The synthesis of such fused and spirocyclic ethers is of significant interest in natural product synthesis and medicinal chemistry. nih.gov
While the direct application of this compound in the total synthesis of a specific natural product is not prominently reported, its potential is evident. Many natural products contain tetrahydrofuran rings, and the development of efficient routes to enantiomerically pure and functionalized THF building blocks is a continuous effort in organic synthesis. nih.govwikipedia.org The functional handles present in this compound provide multiple points for elaboration and connection to other fragments in a convergent synthetic strategy. For instance, the bromomethyl group can be converted to a phosphonium (B103445) salt for Wittig reactions or an azide (B81097) for cycloadditions, opening pathways to a diverse range of heterocyclic structures. The synthesis of antiviral nucleoside analogues, which are inherently complex heterocyclic systems, often involves the construction of functionalized sugar mimics, a role for which derivatives of this compound could be well-suited. nih.govresearchgate.netrsc.orgnih.govacs.org
Intermediate in the Synthesis of Specialty Polymers and Materials
The ring strain of cyclic ethers like oxolanes (tetrahydrofurans) and, more significantly, oxetanes, allows for their polymerization through ring-opening polymerization (ROP) to form polyethers. wikipedia.org While tetrahydrofuran itself undergoes cationic ring-opening polymerization, the functional groups on this compound offer the potential for the synthesis of functional polyethers. The hydroxyl group can act as an initiator for ROP, while the bromomethyl group can serve as a site for post-polymerization modification. This could lead to the production of specialty polymers with tailored properties, such as altered solubility, reactivity, or thermal stability.
Research into the polymerization of functionalized oxetanes, which are four-membered ring analogues of oxolanes, provides insights into the potential of this compound derivatives in materials science. For example, 3-bromomethyl-3-hydroxymethyloxetane has been investigated as a starting material for energetic polymers. uni-muenchen.de The high ring strain of oxetanes facilitates their polymerization. wikipedia.orgrsc.orgradtech.org Cationic ring-opening polymerization of functionalized oxetanes can lead to hyperbranched polyethers with a high density of functional groups. researchgate.net While the ring strain of oxolane is lower than that of oxetane (B1205548), the principles of incorporating functional monomers to create tailored polymers are transferable. Monomers derived from this compound could potentially be used in copolymerizations with other cyclic ethers to create materials with specific functionalities. nih.gov Furthermore, the development of controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially be applied to vinyl monomers derived from this compound, offering precise control over the polymer architecture. researchgate.netresearchgate.netmdpi.comfigshare.commdpi.com
Application in the Development of Ligands for Catalysis
Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The C3 stereocenter of this compound makes it an attractive starting material for the synthesis of novel chiral ligands. The hydroxyl and bromomethyl groups provide convenient handles for the introduction of coordinating moieties such as phosphines, amines, or N-heterocyclic carbenes (NHCs).
For example, the bromide can be displaced by a phosphide (B1233454) anion to introduce a phosphine (B1218219) group, a common coordinating group in transition metal catalysis. Subsequent modification of the hydroxyl group could lead to bidentate P,O-ligands. The synthesis of chiral phosphine ligands is a well-established field, and new ligand scaffolds are continuously sought to improve the efficiency and selectivity of catalytic reactions. wikipedia.orgmdpi.comuni-muenchen.deradtech.orgresearchgate.net Similarly, the synthesis of chiral N-heterocyclic carbene precursors often starts from chiral building blocks. nih.govnih.govwikipedia.orgresearchgate.netresearchgate.net The rigid tetrahydrofuran backbone of this compound could provide a well-defined chiral environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic transformations. While specific ligands derived directly from this compound are not yet widely reported, the synthetic accessibility and chiral nature of this compound make it a promising candidate for future ligand development.
Utilization in the Synthesis of Advanced Intermediates for Agrochemical Research
The discovery of new agrochemicals with improved efficacy and environmental profiles is an ongoing challenge. The incorporation of specific structural motifs, such as functionalized heterocycles, can lead to enhanced biological activity. The tetrahydrofuran scaffold is present in some bioactive molecules, and the functional groups of this compound provide a platform for the synthesis of diverse derivatives for agrochemical screening.
The development of novel fungicides and insecticides often involves the synthesis and evaluation of libraries of compounds based on a common scaffold. researchgate.netmdpi.com For example, strobilurin fungicides, a major class of agricultural fungicides, feature a specific pharmacophore that could potentially be incorporated into molecules derived from this compound. nih.govwikipedia.org Similarly, the synthesis of insecticidal butenolides and isoxazoline-based herbicides involves the assembly of functionalized heterocyclic systems. nih.govnih.gov The reactivity of the bromomethyl group allows for the attachment of various pharmacophores, while the hydroxyl group and the oxolane ring can be modified to fine-tune the physicochemical properties of the resulting compounds, such as solubility and stability, which are critical for their performance as agrochemicals.
Derivatization and Analogues of 3 Bromomethyl Oxolan 3 Ol
Synthesis and Reactivity of Structurally Related Oxolane Derivatives
The synthesis of the core oxolan-3-ol structure can be achieved through various established routes. One notable method involves the cyclization of 1,2,4-butanetriol (B146131) under acidic conditions, a process that can be sourced from readily available precursors like L-malic acid. A synthetic pathway starting from L-malic acid involves its esterification, followed by reduction using a borohydride (B1222165) system to yield the triol, which is then cyclized with a catalyst such as p-toluenesulfonic acid (PTSA) at high temperatures google.com.
The reactivity of oxolane derivatives like 3-(Bromomethyl)oxolan-3-ol (B6160536) is dictated by its two primary functional groups: the tertiary hydroxyl group and the bromomethyl substituent.
Tertiary Hydroxyl Group: This group is a nucleophile and a proton acceptor. It can undergo O-alkylation or O-acylation under appropriate conditions. However, its reactivity is sterically hindered by its tertiary nature. Oxidation of the tertiary alcohol is not possible without breaking a carbon-carbon bond.
Bromomethyl Group: The C-Br bond is highly polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions.
These two sites offer opportunities for orthogonal chemical modifications, where one group can be reacted selectively while the other remains protected or unreactive, allowing for the controlled synthesis of complex derivatives.
Table 1: Synthesis and Functional Group Reactivity of the this compound Scaffold
| Feature | Description | Relevant Chemistry |
|---|---|---|
| Core Synthesis | Cyclization of 1,2,4-butanetriol, often derived from L-malic acid. google.com | Acid-catalyzed dehydration/cyclization. |
| Reactivity Site 1 | Tertiary Hydroxyl (-OH) | Nucleophilic character, potential for O-acylation, O-alkylation, or etherification. Sterically hindered. |
| Reactivity Site 2 | Bromomethyl (-CH₂Br) | Electrophilic carbon center, ideal for Sɴ2 reactions. Bromine is a good leaving group. youtube.comyoutube.comlibretexts.org |
Investigation of Bromine Atom Replacement with Other Halogens or Functional Groups
The primary bromomethyl group in this compound is an excellent substrate for nucleophilic substitution reactions, typically proceeding through an Sɴ2 mechanism. This pathway allows for the direct and often stereospecific replacement of the bromine atom with a wide variety of nucleophiles, providing a straightforward route to a diverse set of analogues.
The reaction involves the attack of a nucleophile on the electrophilic carbon atom attached to the bromine. As the new bond forms between the nucleophile and the carbon, the carbon-bromine bond breaks, with bromide acting as the leaving group youtube.comyoutube.comlibretexts.org. The efficiency of these reactions depends on factors such as the strength of the nucleophile, the solvent, and the reaction temperature youtube.com.
Common transformations include:
Azide (B81097) Synthesis: Reaction with sodium azide (NaN₃) yields the corresponding azidomethyl derivative. This azide is a key intermediate that can be further reduced to a primary amine or used in "click chemistry" reactions.
Nitrile Synthesis: Treatment with sodium or potassium cyanide (NaCN, KCN) produces the cyanomethyl analogue, which extends the carbon chain by one atom and can be hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com
Amine Synthesis: Direct reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding aminomethyl derivatives. Using excess ammonia is often necessary to prevent further alkylation of the product amine youtube.com.
Thiol Synthesis: Reaction with thiols or sodium hydrosulfide (B80085) (NaSH) leads to the formation of thioethers.
Hydroxymethyl Synthesis: Hydrolysis with aqueous hydroxide (B78521) (e.g., NaOH) replaces the bromine with a hydroxyl group, yielding a diol. youtube.com
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | -CH₂N₃ (Azidomethyl) |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | -CH₂CN (Cyanomethyl) |
| Ammonia (NH₃) | Excess Ammonia in Ethanol | -CH₂NH₂ (Aminomethyl) |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | -CH₂OH (Hydroxymethyl) |
| Thiolate (RS⁻) | Sodium Thioethoxide (NaSEt) | -CH₂SEt (Ethylthiomethyl) |
Modifications to the Oxolane Ring System: Ring Expansion or Contraction Studies
While the five-membered oxolane ring is thermodynamically stable, its modification through ring expansion or contraction represents a pathway to novel heterocyclic systems. Such transformations typically require the generation of a reactive intermediate, such as a carbocation or a carbene, adjacent to the ring.
Ring Contraction: A plausible, though challenging, route to ring contraction involves a rearrangement reaction. For instance, the bromomethyl group could be converted to an aminomethyl group (via the azide reduction described in 7.2). Subsequent treatment of this amine with nitrous acid (diazotization) would form an unstable diazonium salt. The loss of nitrogen gas (N₂) would generate a primary carbocation adjacent to the ring. This carbocation could then trigger a Tiffeneau–Demjanov type rearrangement, where a carbon-carbon bond from the ring migrates, leading to a four-membered oxetane (B1205548) ring with an exocyclic functional group. General ring contraction can also be induced via Wolff or Favorskii rearrangements under specific conditions etsu.edu.
Ring Expansion: Ring expansion of an oxolane ring is less common but could be envisioned under conditions that promote Wagner-Meerwein type rearrangements etsu.edu. If a carbocation were generated on the ring itself, a 1,2-shift of an adjacent carbon could lead to an expanded six-membered tetrahydropyran (B127337) ring. However, generating the necessary carbocation on the stable ether ring is synthetically challenging. Photochemical methods have been explored for the ring expansion of smaller rings like oxetanes to form tetrahydrofurans, highlighting the interconversion possibilities between these related heterocycles rsc.orgresearchgate.net.
Table 3: Hypothetical Ring Modification Strategies
| Transformation | Proposed Method | Key Intermediate | Potential Product |
|---|---|---|---|
| Ring Contraction | Tiffeneau–Demjanov Rearrangement | Primary carbocation exocyclic to the ring | Substituted Oxetane |
| Ring Expansion | Wagner-Meerwein Rearrangement | Carbocation on the oxolane ring | Substituted Tetrahydropyran |
Synthesis of Polyfunctionalized Derivatives for Diversification Libraries
The orthogonal reactivity of the hydroxyl and bromomethyl groups makes this compound an ideal starting point for the construction of chemical libraries for high-throughput screening. A diversification strategy can be employed to rapidly generate a large number of structurally related but distinct molecules.
A typical library synthesis would involve a two-step process:
First Diversification Step: The bromomethyl group is reacted with a set of diverse nucleophiles (e.g., various amines, thiols, azides) to create a collection of core intermediates. This step leverages the reliable Sɴ2 chemistry of the primary bromide.
Second Diversification Step: The resulting intermediates, each still possessing the tertiary hydroxyl group, are then reacted with a second set of diverse reagents, such as various acyl chlorides or isocyanates, to modify the alcohol.
This approach allows for the exponential growth of the library size. Furthermore, by converting the bromomethyl group into other versatile functional groups like azides or primary amines, more advanced diversification techniques can be employed. For example, the azide derivatives can be used in copper-catalyzed azide-alkyne cycloaddition ("Click chemistry"), while the amine derivatives can serve as inputs for multi-component reactions (MCRs) like the Ugi or Biginelli reactions. These methods are highly efficient for building molecular complexity in a single step and are well-suited for creating libraries of novel tetrahydrofuran-based compounds nih.govresearchgate.net.
Table 4: Strategy for a Diversified Chemical Library
| Step | Position Modified | Reaction Type | Example Reagents | Resulting Functionality |
|---|---|---|---|---|
| 1 | -CH₂Br | Nucleophilic Substitution | Panel of amines (R-NH₂) | -CH₂-NH-R |
| 2 | -OH | Acylation | Panel of acyl chlorides (R'-COCl) | -O-CO-R' |
| Advanced | -CH₂N₃ (from Step 1) | Click Chemistry | Various alkynes | Triazole-linked derivatives |
| Advanced | -CH₂NH₂ (from Step 1) | Ugi Reaction (MCR) | Aldehydes, isocyanides, carboxylic acids | Peptidomimetic derivatives |
Future Research Directions and Emerging Trends
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The evolution of automated synthesis and high-throughput experimentation (HTE) presents a significant opportunity to accelerate the exploration of the chemical space surrounding 3-(Bromomethyl)oxolan-3-ol (B6160536). synplechem.com HTE platforms enable the rapid screening of numerous reaction variables, including catalysts, solvents, and reagents, to quickly identify optimal conditions for desired transformations. acs.orgunchainedlabs.com This approach is particularly advantageous for optimizing known reactions and for discovering novel reactivity patterns that would be too resource-intensive to explore through traditional methods. ewadirect.com
By integrating this compound into automated workflows, researchers can systematically generate libraries of derivatives. synplechem.com For instance, an automated platform could efficiently screen a wide array of nucleophiles to displace the bromide, or explore various coupling partners in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, should the scaffold be further modified. acs.org This systematic approach can rapidly generate data on structure-activity relationships, which is invaluable in fields like drug discovery and materials science. unchainedlabs.comewadirect.com The data generated from HTE can be used to train machine learning algorithms, further accelerating the discovery of new molecules with desired properties.
Table 1: Potential High-Throughput Experimentation (HTE) Variables for this compound Derivatization
| Variable | Examples | Goal |
|---|---|---|
| Nucleophiles | Amines, thiols, azides, carboxylates | Explore substitution reactions at the bromomethyl group |
| Catalysts | Palladium complexes, copper salts, nickel catalysts | Optimize cross-coupling reactions |
| Bases | Inorganic (e.g., K₃PO₄), organic (e.g., DBU) | Screen for optimal conditions in various reaction types |
| Solvents | THF, DMSO, Toluene, Acetonitrile | Determine solvent effects on yield and selectivity |
Exploration of Photocatalytic and Electrocatalytic Transformations
Recent years have witnessed a surge in the use of photocatalysis and electrocatalysis to achieve novel chemical transformations under mild conditions. acs.org These techniques offer unique reactivity pathways that are often inaccessible through traditional thermal methods. acs.org For this compound, both photocatalysis and electrocatalysis open exciting avenues for functionalization.
Visible-light photoredox catalysis, for example, can facilitate the generation of an alkyl radical from the C-Br bond. researchgate.net This radical intermediate could then participate in a variety of C-C and C-heteroatom bond-forming reactions. researchgate.net For instance, it could be coupled with alkenes, alkynes, or (hetero)arenes to introduce complex substituents onto the oxolane core. researchgate.net Electrocatalysis offers a complementary approach, where the application of a mild electrical potential can initiate redox processes. nih.gov An electrophotocatalytic system could enable the C-H functionalization of the ether ring itself, providing a regioselective method for further derivatization. acs.orgnih.gov
Development of Sustainable Synthetic Routes and Biocatalytic Approaches for Complex Oxolanes
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable feedstocks, reducing waste, and employing milder reaction conditions. rsc.org Future research will likely focus on developing more sustainable routes to this compound and its derivatives. This could involve sourcing starting materials from bio-based feedstocks like 2,5-bis(hydroxymethyl)furan (BHMF), a versatile building block derived from biomass. acs.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and efficiency under mild, aqueous conditions. nih.gov Enzymes such as hydrolases, oxidoreductases, and transferases could be employed for the enantioselective synthesis and derivatization of oxolane scaffolds. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic precursor to this compound, providing access to enantiomerically pure forms. mdpi.com Furthermore, whole-cell biocatalysts could be engineered to produce complex, functionalized oxolanes in a single fermentation process, significantly reducing the environmental impact of the synthesis. nih.govmdpi.com
Theoretical Prediction of Novel Reactivity Patterns and Design of Functionalized Oxolanes
Computational chemistry has become an indispensable tool for predicting molecular properties and reaction outcomes, guiding experimental design and saving valuable laboratory time and resources. nih.govnih.gov Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. nih.gov
By calculating transition state energies and reaction profiles, researchers can gain insight into competing reaction pathways and identify conditions that favor a desired outcome. nih.govresearchgate.net For example, computational models could predict whether a reaction is likely to proceed via an SN1 or SN2 mechanism, or if a rearrangement is likely to occur. This predictive power is crucial for designing novel functionalized oxolanes with specific electronic or steric properties. frontiersin.org Furthermore, computational screening of virtual compound libraries can identify derivatives of this compound with high potential for specific applications, such as binding to a biological target, before they are synthesized. amazonaws.com
Table 2: Application of Theoretical Methods to this compound Research
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism studies | Activation energies, transition state geometries, regioselectivity |
| Molecular Dynamics (MD) | Conformational analysis | Stable conformers, solvent effects |
| Quantitative Structure-Activity Relationship (QSAR) | Design of bioactive molecules | Prediction of biological activity based on molecular structure |
| Virtual Screening | Identification of lead compounds | Binding affinity to target proteins |
Expanding the Chiral Pool Applications of Oxolane Building Blocks
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources that can be used as starting materials for asymmetric synthesis. nih.gov While this compound itself is not a natural product, its chiral derivatives represent valuable additions to the synthetic chemist's toolbox. The tetrahydrofuran (B95107) motif is a common structural feature in many biologically active natural products. nih.gov
Future research will focus on developing efficient methods for the asymmetric synthesis of this compound and its derivatives. This will allow for their use as chiral building blocks in the total synthesis of complex molecules. researchgate.net For example, an enantiomerically pure derivative could be used to introduce a stereocenter that directs the stereochemical outcome of subsequent reactions. The development of catalytic asymmetric methods for the ring-opening of substituted oxetanes provides a potential route to such chiral building blocks. rsc.org By expanding the availability and application of chiral oxolane scaffolds, researchers can more efficiently access novel chemical entities with potential applications in medicine and other areas. escholarship.org
The future of research involving this compound is bright and multifaceted. The convergence of automated synthesis, modern catalytic methods, sustainable practices, computational chemistry, and asymmetric synthesis will undoubtedly unlock the full potential of this versatile building block. As these emerging trends continue to evolve, we can expect to see the development of novel, complex, and functional molecules derived from this oxolane scaffold, with far-reaching implications for science and technology.
Q & A
Q. Validation Methods :
- Polarimetry : Specific rotation ([α]D) compared to standards.
- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting in ¹H NMR signals for enantiomers .
What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
Basic Research Focus :
The bromomethyl group undergoes SN2 reactions with diverse nucleophiles:
- Amines : Forms quaternary ammonium salts (e.g., with piperidine, 80% yield in THF) .
- Thiols : Produces thioether derivatives under basic conditions (K₂CO₃, DMF) .
- Azides : Click chemistry applications via NaN₃ in DMSO (65–70°C) .
Advanced Mechanistic Insight :
Steric hindrance from the oxolane ring slows SN1 pathways, favoring SN2 even in polar aprotic solvents. DFT studies show transition-state stabilization via hydrogen bonding with the hydroxyl group .
How does this compound serve as a building block in medicinal chemistry, particularly for prodrug design?
Advanced Application :
The compound’s hydroxyl and bromomethyl groups enable dual functionalization:
- Prodrug Synthesis : Conjugation with carboxylic acids (e.g., NSAIDs) via ester linkages enhances bioavailability.
- Example: Ibuprofen prodrug shows 3× higher solubility in vitro .
- Targeted Delivery : Bromine substitution facilitates radiolabeling (⁷⁶Br) for PET imaging .
Data Contradiction Analysis :
While some studies report stability in plasma (>24 h), others note premature hydrolysis at pH < 5. Buffered formulations (pH 7.4) mitigate this .
What strategies mitigate toxicity concerns during in vitro biological studies of this compound derivatives?
Q. Advanced Safety Considerations :
- Genotoxicity Screening : Ames test (TA98 strain) identifies mutagenic potential from bromine release. Negative results at <100 µM support safe use .
- Metabolic Profiling : Liver microsome assays (human/rat) reveal rapid glucuronidation, reducing systemic exposure .
- Alternative Leaving Groups : Replacement of Br with less toxic groups (e.g., -OTs) retains reactivity while lowering cytotoxicity .
How do computational models predict the physicochemical properties of this compound, and what experimental validations are critical?
Q. Methodological Approach :
- LogP Prediction : QSPR models (e.g., ALOGPS) estimate LogP = 1.2 ± 0.3, validated via shake-flask method (experimental LogP = 1.1) .
- pKa Determination : DFT calculations (B3LYP/6-31G*) predict pKa = 12.5 for the hydroxyl group, matching potentiometric titration .
Advanced Integration :
Molecular dynamics simulations (GROMACS) assess membrane permeability, guiding drug design .
What are the challenges in characterizing degradation products of this compound under accelerated stability conditions?
Q. Analytical Focus :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
